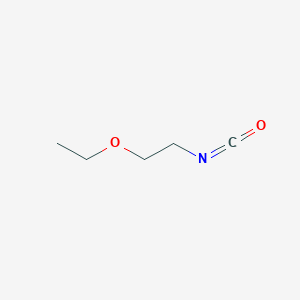

1-Ethoxy-2-isocyanatoethane

Description

Significance of Isocyanate Functional Group in Chemical Synthesis

The isocyanate functional group is characterized by a carbon atom double-bonded to both an oxygen atom and a nitrogen atom. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its significance in chemical synthesis.

The primary reactions of isocyanates include:

Reaction with Alcohols: Isocyanates react with alcohols to form urethane (B1682113) (carbamate) linkages. This reaction is the foundation of polyurethane chemistry, which is used to produce a vast array of materials, including foams, coatings, and elastomers. researchgate.netacs.org

Reaction with Amines: The reaction with primary or secondary amines yields urea (B33335) derivatives. This is fundamental in the synthesis of polyureas and various other compounds.

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide gas. This reaction is commercially exploited as a blowing agent in the production of polyurethane foams.

Beyond these fundamental reactions, isocyanates are key intermediates in several named rearrangement reactions that provide pathways to amines from other functional groups, such as the Curtius, Schmidt, and Lossen rearrangements. sigmaaldrich.com The versatility and reactivity of the isocyanate group have cemented its role as a critical tool for synthetic chemists.

Contextualization of 1-Ethoxy-2-isocyanatoethane within Alkyl Isocyanate Chemistry

This compound (CAS No. 7019-12-7) is a bifunctional molecule containing both an ether group (ethoxy) and a reactive isocyanate group. sigmaaldrich.com This structure positions it as a specialized building block in organic synthesis, allowing for the introduction of an ethoxyethyl moiety onto a target molecule.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7019-12-7 sigmaaldrich.com |

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol sigmaaldrich.com |

| Appearance | Not specified in available literature |

While extensive, dedicated research on this compound is not widely present in the public literature, its utility has been demonstrated in specific synthetic applications. It serves as a reagent for modifying larger, more complex molecules, leveraging the reactivity of its isocyanate group.

A notable application is in the field of pesticide research. In one study, a derivative of the natural product camptothecin (B557342) was synthesized for evaluation as an insecticide. researchgate.netresearchgate.net Hydroxyl-camptothecin (HCPT) was reacted with 1-chloro-2-isocyanatoethane, a structurally related compound, via an esterification reaction. The resulting derivative demonstrated significantly increased contact toxicity and cytotoxicity against the beet armyworm (Spodoptera exigua). researchgate.netresearchgate.net This suggests that the ethoxyethane moiety, introduced via the isocyanate, can be a valuable component in tuning the biological activity of complex molecules.

Furthermore, this compound is cited in patent literature for its role in the synthesis of triazine derivatives. google.com Triazines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of applications, including use as herbicides in agriculture. researchgate.netnih.gov The inclusion of this compound in these synthetic routes highlights its function as a precursor for creating more complex heterocyclic systems. In another research avenue, computational (in silico) studies have been conducted to investigate the antimicrobial potential of derivatives of 1-chloro-2-isocyanatoethane with heterocycles like thiomorpholine, piperazine, and morpholine, indicating an interest in the bioactivity of compounds derived from this structural class. chemcomp.com

Overview of Academic Research Trajectories for Alkyl Isocyanates

The field of alkyl isocyanate chemistry is dynamic, with several key research trajectories aimed at enhancing their synthesis, safety, and application.

Table 2: Modern Research Trends in Alkyl Isocyanate Chemistry

| Research Area | Description | Key Objectives |

|---|---|---|

| Novel Synthetic Methods | Development of new routes to isocyanates that avoid hazardous reagents like phosgene (B1210022). | Improving safety, efficiency, and functional group tolerance. A notable example is the manganese-catalyzed C-H activation for direct isocyanate synthesis. nih.gov |

| Bio-Based Isocyanates | Synthesis of isocyanates from renewable resources (biomass). | Reducing reliance on fossil fuels and creating more sustainable polyurethane products. navimro.com |

| Functionalized Isocyanates | Use of isocyanates bearing additional functional groups for advanced materials and complex molecule synthesis. | Creating materials with novel properties, such as organic-inorganic hybrid polyurethanes using isocyanate-functionalized silsesquioxanes (POSS). researchgate.netacs.org |

| Cycloaddition Reactions | Exploring the reactivity of isocyanates in cycloaddition reactions to form diverse heterocyclic structures. | Expanding the synthetic utility of isocyanates for creating complex molecular architectures. acs.org |

| Pharmaceutical & Agrochemical Synthesis | Employing isocyanates as key building blocks for the synthesis of biologically active compounds. | Discovering new therapeutic agents and pesticides. researchgate.netgoogle.comgoogle.com |

A significant trend is the development of greener and safer synthetic methodologies. The traditional industrial synthesis of isocyanates involves the use of highly toxic phosgene. Consequently, researchers are actively exploring alternatives. One promising approach is the direct C-H activation of alkanes to install the isocyanate group, which has been achieved using manganese catalysts. nih.gov This method can functionalize various C-H bonds and allows for the in-situ conversion of the isocyanate product into ureas. nih.gov

Another major research thrust is the creation of advanced materials. Functionalized isocyanates are pivotal in this area. For instance, polyhedral oligosilsesquioxanes (POSS) functionalized with multiple isocyanate groups have been synthesized and used as cross-linking agents to create novel organic-inorganic hybrid polyurethanes with enhanced thermal stability. researchgate.netacs.org

The synthesis of bioactive molecules also remains a key application area. The inherent reactivity of the isocyanate group makes it a powerful tool for linking different molecular fragments, as seen in the synthesis of potential pesticides and other biologically relevant compounds. researchgate.netgoogle.com Research continues to explore the use of various alkyl isocyanates in cycloaddition reactions and as precursors to complex natural products and pharmaceuticals. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2-isocyanatoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-8-4-3-6-5-7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMWGYVGVKSICP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475888 | |

| Record name | Ethane, 1-ethoxy-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7019-12-7 | |

| Record name | Ethane, 1-ethoxy-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethoxy 2 Isocyanatoethane

Classical Synthetic Routes to Alkyl Isocyanates

The synthesis of alkyl isocyanates has been historically dominated by a few key reactions that have been refined over decades. These methods, while effective, often involve hazardous reagents and are continuously being improved to enhance safety and efficiency.

The most prevalent industrial method for isocyanate production is the reaction of a primary amine with phosgene (B1210022) (COCl₂). google.comresearchgate.net This process, known as phosgenation, is highly efficient but is encumbered by the extreme toxicity of phosgene gas. jaci.or.jpkobe-u.ac.jp The reaction typically proceeds in two stages, often referred to as "cold-hot" phosgenation. numberanalytics.com Initially, the amine reacts with phosgene at low temperatures (0-60°C) to form a carbamoyl (B1232498) chloride and the amine hydrochloride. numberanalytics.com In the second stage, this mixture is heated to higher temperatures to eliminate hydrogen chloride, yielding the isocyanate. google.comnumberanalytics.com

Modern advancements have led to the development of continuous flow processes for phosgenation, which offer enhanced safety by minimizing the inventory of hazardous materials at any given time. numberanalytics.com These systems allow for precise control over reaction parameters like temperature and residence time, which is crucial for minimizing the formation of by-products such as ureas that can arise from the reaction between the starting amine and the newly formed isocyanate. numberanalytics.comwikipedia.org

In laboratory settings, the handling of phosgene is often circumvented by using safer phosgene equivalents like diphosgene (a liquid) or triphosgene (B27547) (a solid), which generate phosgene in situ. google.com Beyond phosgene and its direct surrogates, other non-phosgene carbonylation agents have been explored. Dimethyl carbonate (DMC), for instance, serves as a greener alternative due to its lower toxicity and corrosiveness. nih.gov The reaction of amines with DMC often proceeds through a carbamate (B1207046) intermediate, which is then thermally decomposed to the isocyanate. nih.govethz.ch Another notable non-phosgene route is the Staudinger–aza-Wittig reaction, where an azide (B81097) reacts with a phosphine (B1218219) and carbon dioxide to produce an isocyanate, offering a pathway that avoids highly toxic reagents. google.com

| Reagent | Phase | Key Characteristics |

| Phosgene (COCl₂) | Gas | Highly toxic, highly reactive, industrial standard. |

| Diphosgene | Liquid | Safer to handle than phosgene, generates phosgene in situ. |

| Triphosgene | Solid | Safer to handle than phosgene, generates phosgene in situ. |

| Dimethyl Carbonate (DMC) | Liquid | Greener alternative, less toxic, proceeds via carbamate intermediate. nih.gov |

The Curtius rearrangement is a versatile and widely used phosgene-free method for synthesizing isocyanates from carboxylic acids. nih.govgoogle.com Discovered by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.orggoogle.com The acyl azide is typically prepared from a carboxylic acid derivative, such as an acyl chloride or by direct conversion of the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). alkylamines.comgoogle.com

The mechanism is believed to be a concerted process, avoiding the formation of a free nitrene intermediate, which ensures the complete retention of the stereochemical configuration of the migrating group. numberanalytics.comwikipedia.org This feature is particularly valuable in the synthesis of chiral isocyanates. The resulting isocyanate can be isolated or reacted in situ with various nucleophiles. For example, reaction with an alcohol yields a carbamate, while reaction with an amine produces a urea (B33335). google.comomanchem.com The reaction conditions are generally mild, and it can often be performed as a one-pot procedure from the carboxylic acid. nih.govorganic-chemistry.org

| Reaction Name | Starting Material | Key Intermediate | Product |

| Curtius Rearrangement | Carboxylic Acid | Acyl Azide | Isocyanate |

| Hofmann Rearrangement | Primary Amide | N-haloamide | Isocyanate |

| Lossen Rearrangement | Hydroxamic Acid | O-acyl derivative | Isocyanate |

| Schmidt Reaction | Carboxylic Acid | Azide ion | Isocyanate |

Targeted Synthesis of 1-Ethoxy-2-isocyanatoethane

While specific literature on the synthesis of this compound is sparse, its preparation can be logically derived from the established methodologies discussed above. The choice of synthetic route would depend on the availability of precursors and the desired scale of production.

The most direct precursor for the synthesis of this compound via phosgenation or related methods is 2-ethoxyethylamine (B85609) . nih.govsigmaaldrich.comionike.com This primary amine can be synthesized from 2-ethoxyethanol (B86334) through an amination reaction, where 2-ethoxyethanol is reacted with ammonia (B1221849) and hydrogen over a suitable catalyst, such as a copper-cobalt mixture on a support. google.comnih.gov

Phosgenation Route: The derivatization of 2-ethoxyethylamine to this compound would involve its reaction with phosgene or a phosgene equivalent. The primary amine group of 2-ethoxyethylamine would react with COCl₂ to form the corresponding carbamoyl chloride, which upon heating would eliminate HCl to yield the target isocyanate.

Curtius Rearrangement Route: For the Curtius rearrangement, the required precursor would be 3-ethoxypropanoic acid . This carboxylic acid would first be converted to its corresponding acyl azide, for instance, by reacting its acyl chloride with sodium azide or by treating the acid directly with a reagent like DPPA. alkylamines.com Subsequent thermal or photochemical rearrangement of the 3-ethoxypropanoyl azide would lead to the formation of this compound through the migration of the ethyl-ethoxy group and extrusion of nitrogen gas. wikipedia.orggoogle.com

| Synthetic Route | Precursor | Derivatization Method |

| Phosgenation | 2-Ethoxyethylamine | Reaction with phosgene or equivalent. |

| Curtius Rearrangement | 3-Ethoxypropanoic acid | Conversion to acyl azide followed by thermal rearrangement. nih.gov |

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing side reactions. organic-chemistry.orgpharmaffiliates.com

For the phosgenation route , key parameters to control include:

Temperature and Pressure: A "cold-hot" phosgenation strategy would likely be optimal. numberanalytics.com The initial reaction of 2-ethoxyethylamine with phosgene should be conducted at a low temperature to minimize the formation of urea byproducts. Subsequent heating must be carefully controlled to ensure complete conversion of the carbamoyl chloride intermediate to the isocyanate without causing degradation. organic-chemistry.org

Stoichiometry: A molar excess of phosgene is typically used to ensure complete conversion of the amine and to minimize side reactions. numberanalytics.com

Solvent: An inert solvent, such as toluene (B28343) or dichlorobenzene, is generally used to facilitate the reaction and help control the temperature. numberanalytics.com

For the Curtius rearrangement , optimization would focus on:

Rearrangement Conditions: The thermal decomposition of the acyl azide requires careful temperature control. The temperature must be high enough to induce the rearrangement but not so high as to cause decomposition of the product isocyanate. The reaction can also be promoted photochemically. wikipedia.org

Catalysis: Recent studies on the Curtius rearrangement have shown that catalysts, such as zinc(II) triflate, can accelerate the process, allowing for lower reaction temperatures. nih.gov

Advanced and Continuous Flow Synthesis Techniques

The synthesis of isocyanates, including potentially this compound, benefits significantly from advanced manufacturing techniques like continuous flow chemistry. slideshare.net These methods offer substantial improvements in safety, efficiency, and scalability over traditional batch processes. researchgate.netwikipedia.org

Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer, which is critical for managing the highly exothermic nature of reactions like phosgenation. numberanalytics.com This precise control minimizes the risk of thermal runaways and reduces the formation of impurities. pharmaffiliates.com For hazardous reagents like phosgene, flow chemistry enables in situ generation and immediate consumption, drastically reducing the volume of toxic material present at any one time. kobe-u.ac.jp

The application of continuous flow to the Curtius rearrangement has also been demonstrated to be highly effective. slideshare.netwikipedia.org This approach allows for the safe handling of potentially explosive acyl azide intermediates by ensuring they are generated and converted to the isocyanate in a continuous, controlled stream. This mitigates the risks associated with the accumulation of these high-energy compounds in batch reactors. wikipedia.org The integration of in-line purification, such as liquid-liquid extraction, can further streamline the process, leading to a higher quality product with reduced workup. Such a setup could be envisioned for the production of this compound, starting from either 2-ethoxyethylamine or 3-ethoxypropanoic acid, offering a safer, more efficient, and scalable manufacturing process. slideshare.net

Microreactor Technologies in Isocyanate Synthesis

Microreactor technology, a key element of process intensification, offers a promising platform for the synthesis of isocyanates like this compound. mdpi.com These systems utilize channels with sub-millimeter dimensions, providing significant advantages over conventional batch reactors, including superior heat and mass transfer, precise temperature control, and rapid mixing. researchgate.net For isocyanate synthesis, these features are critical for managing highly exothermic reactions and handling unstable intermediates safely. patsnap.com

The use of microreactors allows for a continuous flow process, which minimizes the volume of hazardous materials present at any given moment, thereby reducing the risks associated with toxic reagents and reactive intermediates. patsnap.com Companies have successfully implemented microreactor systems for isocyanate production, demonstrating improved safety and efficiency. patsnap.com For phosgene-free routes such as the Curtius rearrangement, microreactors enable the safe, on-demand generation and immediate consumption of potentially explosive acyl azide intermediates, a significant barrier to large-scale batch production. google.comnih.gov This approach not only enhances safety but also allows for accelerated reaction kinetics and cleaner production methods. google.com

Table 1: Comparison of Microreactor vs. Conventional Batch Processing for Isocyanate Synthesis

| Feature | Microreactor Technology | Conventional Batch Processing |

| Heat Transfer | Excellent, due to high surface-area-to-volume ratio. researchgate.net | Often limited, risk of thermal runaways. |

| Mass Transfer | Rapid and efficient mixing. researchgate.net | Can be slow and non-uniform. |

| Safety | Minimized reagent volume, safer handling of hazardous intermediates. patsnap.commdpi.com | Large volumes of hazardous materials, higher risk profile. patsnap.com |

| Process Control | Precise control over temperature, pressure, and residence time. patsnap.comresearchgate.net | Less precise, potential for temperature/concentration gradients. |

| Scalability | Achieved by "numbering-up" (running multiple reactors in parallel). mdpi.com | Complex scale-up, properties may change with batch size. |

| Reaction Pathway | Can enable use of highly reactive intermediates (e.g., acyl azides). google.comnih.gov | Often limited to more stable, but potentially more hazardous, reagents (e.g., phosgene). patsnap.com |

Telescoped Reaction Sequences for Streamlined Production

Telescoped reactions, also known as continuous one-flow systems, involve performing multiple synthetic steps sequentially in a continuous stream without isolating the intermediates. This approach streamlines production, reduces waste, and minimizes manual handling. For a compound like this compound, a telescoped sequence could involve its formation and subsequent reaction in a single, uninterrupted process.

A relevant example of this methodology is the continuous one-flow synthesis of the pharmaceutical lomustine, which utilizes the structurally similar compound 1-chloro-2-isocyanatoethane. researchgate.net In this process, the first step is a carbamoylation reaction where 1-chloro-2-isocyanatoethane is reacted with cyclohexylamine (B46788) in the presence of triethylamine. researchgate.net This reaction was optimized for a flow system before being "telescoped" with a subsequent reaction and an in-line extraction, demonstrating the power of this approach to build complex molecules efficiently. researchgate.net

This type of telescoped carbamoylation could be directly adapted for this compound to synthesize a variety of urea derivatives. The isocyanate would be fed into the reactor via one stream to meet a nucleophile, such as a primary or secondary amine, in another. The resulting product stream could then proceed directly to the next reaction or a purification step without interruption. Such a process offers improved yield, safety, and resource efficiency compared to traditional multi-step batch syntheses.

Table 2: Illustrative Steps in a Telescoped Carbamoylation Sequence

| Step | Action | Reagents Involved (Example) | Purpose |

| 1 | Reagent Pumping | 1-chloro-2-isocyanatoethane, Cyclohexylamine, Triethylamine. researchgate.net | Introduce reactants into the continuous flow system at controlled rates. |

| 2 | Mixing & Reaction | Reactants are combined in a T-mixer and flow through a reactor coil. researchgate.net | Initiate the carbamoylation reaction under optimized temperature and residence time. |

| 3 | In-line Processing | The product stream from Step 2 is mixed with a solvent for extraction. | Purify the intermediate product without stopping the flow. |

| 4 | Subsequent Reaction | The purified intermediate stream is combined with new reagents. | Perform the next step of the synthesis in a continuous manner. |

Mechanistic Investigations of 1 Ethoxy 2 Isocyanatoethane Reactivity

Fundamental Nucleophilic Addition Reactions of the Isocyanate Group

The core reactivity of 1-ethoxy-2-isocyanatoethane involves the nucleophilic addition to the cumulative double bond system of the isocyanate group. This reaction is the foundation for the formation of a diverse array of compounds, including ureas, carbamates, and thiocarbamates. The general mechanism involves the attack of a nucleophile containing an active hydrogen atom (such as an amine, alcohol, or thiol) on the electrophilic carbon of the isocyanate. This leads to the formation of a transient, unstable intermediate that rapidly rearranges to the final stable adduct. google.comgoogle.com

The reaction between this compound and an amine (primary or secondary) is typically a rapid and exothermic process that yields a substituted urea (B33335). google.com The mechanism proceeds via the nucleophilic attack of the amine's lone pair of electrons on the isocyanate's carbonyl carbon. This is generally a fast reaction that does not require a catalyst.

The pathway involves the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer from the nitrogen of the amine to the nitrogen of the isocyanate, resulting in the stable urea linkage (–NH–CO–NH–). google.com

General Reaction Scheme: R-N=C=O + R'R''NH → [R-N⁻-CO-N⁺H R'R''] → R-NH-CO-NR'R'' (where R = CH₃CH₂OCH₂CH₂–)

The rate of this reaction is significantly influenced by the basicity and steric hindrance of the amine. More basic and less sterically hindered amines react more rapidly.

Table 1: Relative Reactivity of Amines with Isocyanates

| Amine Type | Relative Reactivity | Factors Influencing Reactivity |

|---|---|---|

| Primary Aliphatic | High | High basicity, low steric hindrance. |

| Secondary Aliphatic | Moderate to High | Increased steric hindrance compared to primary amines. |

This table presents generalized reactivity trends for isocyanates.

When this compound reacts with an alcohol, the product is a carbamate (B1207046), also known as a urethane (B1682113). This reaction is fundamental to the polyurethane industry. The reaction mechanism involves the nucleophilic addition of the alcohol's hydroxyl group to the isocyanate.

Unlike the reaction with amines, the reaction with alcohols is considerably slower and often requires catalysis, especially at ambient temperatures. Base catalysts facilitate the reaction by activating the alcohol, making it a more potent nucleophile. google.com The reaction can proceed through a concerted mechanism where the alcohol adds across the N=C bond of the isocyanate.

General Reaction Scheme: R-N=C=O + R'-OH → R-NH-CO-OR' (where R = CH₃CH₂OCH₂CH₂–)

Kinetic studies on analogous systems have shown that primary alcohols are generally more reactive than secondary alcohols. The reaction rate can also be influenced by the solvent and the self-association of the alcohol molecules.

Table 2: Effect of Alcohol Structure on Carbamate Formation Rate (uncatalyzed)

| Alcohol Type | General Reaction Rate | Key Factors |

|---|---|---|

| Primary | Faster | Less steric hindrance around the hydroxyl group. |

| Secondary | Slower | Increased steric hindrance. |

This table is based on established kinetic data for general isocyanate-alcohol reactions.

The reaction of this compound with a thiol (mercaptan) results in the formation of a thiocarbamate. This reaction is analogous to the reaction with alcohols but generally proceeds at a slower rate in the absence of a catalyst. However, the reaction is readily promoted by base catalysts, such as tertiary amines.

The mechanism involves the nucleophilic attack of the sulfur atom of the thiol on the isocyanate carbon. Kinetic studies on phenyl isocyanate with various thiols in the presence of tertiary amines have shown that the reaction is first order with respect to the isocyanate, the thiol, and the amine catalyst.

General Reaction Scheme: R-N=C=O + R'-SH → R-NH-CO-SR' (where R = CH₃CH₂OCH₂CH₂–)

The efficiency of the reaction can be significantly enhanced using potent catalysts. For instance, the use of a Mitsunobu reagent can facilitate the one-pot synthesis of S-alkyl thiocarbamates from thiols, amines, and carbon dioxide, which proceeds via an isocyanate intermediate.

Table 3: Relative Rate of Phenyl Isocyanate with Thiols (catalyzed by Triethylamine)

| Thiol | Relative Rate Constant |

|---|---|

| Phenylmethanethiol | Highest |

| 1,4-Butanedithiol | High |

| 1-Butanethiol | Moderate |

| 1-Dodecanethiol | Moderate |

Data adapted from studies on phenyl isocyanate reactivity.

Study of Consecutive and Side Reactions

In addition to the primary nucleophilic addition reactions, this compound can undergo further reactions, either with the products of the initial addition or with itself. These consecutive and side reactions are highly dependent on reaction conditions such as temperature, catalyst, and the ratio of reactants.

Allophanate (B1242929) Formation: Carbamates, formed from the reaction of this compound with an alcohol, contain an N-H group that can act as a nucleophile. In the presence of excess isocyanate, this N-H group can react with a second molecule of this compound to form an allophanate. This reaction is generally reversible and often requires elevated temperatures or specific catalysts to proceed at a significant rate.

Mechanism: The formation of allophanate is a two-step process. First, the carbamate is formed. Then, the N-H proton of the urethane group is abstracted by a base, or the nitrogen attacks another isocyanate molecule directly, leading to the allophanate linkage.

Isocyanurate Formation: In the presence of specific catalysts, particularly strong bases like potassium acetate, isocyanates can undergo cyclotrimerization to form a highly stable, six-membered ring structure known as an isocyanurate. This reaction involves the head-to-tail linking of three isocyanate molecules.

Mechanism: The mechanism for isocyanurate formation is typically initiated by a nucleophilic catalyst that attacks the carbonyl carbon of an isocyanate molecule. This forms an anionic intermediate that then sequentially adds two more isocyanate molecules, eventually cyclizing to form the isocyanurate ring and regenerating the catalyst. In systems containing alcohols, isocyanurates can also be formed via the intermediacy of carbamates and allophanates.

Beyond trimerization to form isocyanurates, isocyanates can undergo self-polymerization under certain conditions to form linear polymers, often referred to as 1-nylons or polyisocyanates. This type of polymerization is typically initiated by anionic catalysts, such as sodium cyanide, at low temperatures.

The polymerization proceeds via a living anionic mechanism, where the initiator attacks an isocyanate monomer to create a propagating anionic center. This anion then sequentially adds more monomer units. The structure of the resulting polymer consists of a polyamide backbone with the side chain (in this case, the ethoxyethyl group) attached to the nitrogen atom of each repeating unit. The presence of the ether linkage in this compound might influence the polymer's solubility and physical properties.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Detailed kinetic and thermodynamic studies on this compound are not available in the current body of scientific literature. However, the behavior of this compound can be inferred from extensive research on other isocyanates, particularly simple alkyl isocyanates and those bearing ether linkages.

For analogous systems, such as the reaction of phenyl isocyanate with various alcohols, rate constants have been determined under different conditions. cdnsciencepub.comnih.gov The reactivity of the alcohol generally follows the order of primary > secondary > tertiary, primarily due to steric hindrance. ugent.be While specific rate constants for this compound are not documented, it is expected to follow these general reactivity trends. The presence of the ether oxygen in the ethyl chain is not anticipated to dramatically alter the fundamental kinetics compared to a simple alkyl isocyanate like ethyl isocyanate, though it might have a subtle effect on the reaction rate due to its electron-withdrawing inductive effect.

The formation of urethanes is generally considered to be an exothermic and essentially irreversible process under typical reaction conditions, meaning the equilibrium constant (Keq) is large and favors the product. researchgate.net Thermochemical studies of reactions between various isocyanates and alcohols have confirmed the exothermic nature of urethane formation. researchgate.netcdnsciencepub.com

Illustrative Data for Analogous Isocyanate Reactions:

| Reactants | Catalyst | Solvent | Temperature (°C) | Second-Order Rate Constant (k) [L mol-1 s-1] |

| Phenyl Isocyanate + 1-Butanol | None | Toluene (B28343) | 25 | ~1.7 x 10-4 |

| Phenyl Isocyanate + 2-Propanol | None | Toluene | 25 | ~0.6 x 10-4 |

Note: This table presents approximate values from literature for illustrative purposes and does not represent data for this compound.

The activation energy (Ea) for the reaction of isocyanates with nucleophiles provides insight into the energy barrier that must be overcome for the reaction to proceed. For the uncatalyzed reaction of aryl isocyanates with alcohols, experimental activation energies are typically in the range of 17–54 kJ/mol. nih.gov The activation energy is influenced by the solvent and the specific reactants. For instance, the activation energy for the reaction of phenyl isocyanate with n-butanol has been reported to be around 30-40 kJ/mol in various non-catalytic systems. researchgate.net

Catalysts, such as tertiary amines or organometallic compounds, can significantly lower the activation energy, thereby increasing the reaction rate. The mechanism of catalysis often involves the formation of a more reactive complex with either the isocyanate or the alcohol.

Computational studies on the reaction of isocyanates with alcohols have explored the energy profiles of different potential pathways. These studies often indicate that the reaction proceeds through a concerted mechanism involving a four- or six-membered transition state, with the alcohol molecule(s) playing a role in proton transfer. kuleuven.be The calculated activation barriers from these theoretical studies are generally in agreement with experimental values. nih.govnih.gov

For this compound, the activation energy for its reaction with a primary alcohol would be expected to fall within the typical range observed for other aliphatic isocyanates. The ether linkage is unlikely to introduce any low-energy alternative pathways, so the fundamental activation profile should be similar to that of its simpler alkyl isocyanate counterparts.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Ethoxy 2 Isocyanatoethane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Conformational Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1-ethoxy-2-isocyanatoethane, enabling the confirmation of its structure and offering insights into its conformational dynamics.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Based on the structure, CH₃-CH₂-O-CH₂-CH₂-NCO, four unique proton environments are anticipated. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and isocyanate groups.

The protons of the methyl group (CH₃) in the ethoxy moiety would appear as a triplet at the most upfield region of the spectrum, typically around 1.2 ppm, due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons of the ethoxy group (-O-CH₂-CH₃) are expected to resonate as a quartet at approximately 3.5 ppm, shifted downfield by the adjacent oxygen atom.

The two methylene groups in the ethane bridge (-O-CH₂-CH₂-NCO) are diastereotopic and would likely present as two distinct multiplets. The methylene group protons adjacent to the oxygen atom (-O-CH₂-) would be expected to appear as a triplet around 3.6 ppm. The protons of the methylene group adjacent to the electron-withdrawing isocyanate group (-CH₂-NCO) would be the most deshielded, appearing as a triplet further downfield, estimated to be around 3.4 ppm. The coupling between these two methylene groups would result in a triplet-of-triplets pattern for each, assuming first-order coupling.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃-CH₂-O- | 1.2 | Triplet | 7.0 |

| CH₃-CH₂-O- | 3.5 | Quartet | 7.0 |

| -O-CH₂-CH₂-NCO | 3.6 | Triplet | 6.0 |

| -O-CH₂-CH₂-NCO | 3.4 | Triplet | 6.0 |

Note: The predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected. The isocyanate carbon (-N=C=O) is a key feature, typically appearing in the range of 120-130 ppm.

The methyl carbon of the ethoxy group is expected to be the most upfield signal, around 15 ppm. The methylene carbon of the ethoxy group, being attached to an oxygen atom, will be shifted downfield to approximately 66 ppm. The two methylene carbons of the ethane bridge will have distinct chemical shifts. The carbon adjacent to the oxygen (-O-CH₂) is predicted to be around 70 ppm, while the carbon adjacent to the isocyanate group (-CH₂-NCO) would be expected at approximately 43 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃-CH₂-O- | 15 |

| CH₃-C H₂-O- | 66 |

| -O-C H₂-CH₂-NCO | 70 |

| -O-CH₂-C H₂-NCO | 43 |

| -N=C =O | 125 |

Note: The predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, cross-peaks would be observed between the methyl and methylene protons of the ethoxy group, and between the two adjacent methylene protons of the ethane bridge. This would confirm the -CH₂-CH₂- fragment and the -CH₂-CH₃ fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton signals to their corresponding carbon signals. This is crucial for the definitive assignment of the ¹³C spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which is particularly useful for identifying functional groups.

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. nih.govchemicalbook.com This peak typically appears in the region of 2250-2285 cm⁻¹. The intensity of this band is a direct measure of the concentration of the isocyanate functionality.

In the Raman spectrum, the asymmetric N=C=O stretch is generally weak. nih.gov Conversely, the symmetric stretching vibration of the isocyanate group, which is often weak or absent in the IR spectrum, gives rise to a strong band in the Raman spectrum, typically in the range of 1400-1450 cm⁻¹.

Characteristic Vibrational Frequencies for the Isocyanate Group

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| Asymmetric Stretch (-N=C=O) | 2250 - 2285 | Weak | Strong (IR) |

| Symmetric Stretch (-N=C=O) | Weak/Absent | 1400 - 1450 | Strong (Raman) |

Other characteristic IR bands for this compound would include C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹) and C-O stretching of the ether linkage (around 1100 cm⁻¹).

IR spectroscopy is a powerful tool for real-time monitoring of reactions involving this compound. nih.govoptica.orgchemicalbook.com The disappearance of the strong isocyanate peak at ~2270 cm⁻¹ can be used to track the progress of reactions where the isocyanate group is consumed, such as in the formation of urethanes, ureas, or other derivatives. nih.govchemicalbook.com For example, in the reaction with an alcohol to form a urethane (B1682113), the decrease in the intensity of the isocyanate band would be accompanied by the appearance of new bands characteristic of the urethane linkage, such as the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the urethane carbonyl group (around 1700 cm⁻¹). This allows for the determination of reaction kinetics and endpoints. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For a volatile and reactive compound like this compound, MS provides crucial information for its identification and characterization. The molecule typically undergoes ionization, followed by fragmentation into smaller, characteristic ions. The resulting mass spectrum is a unique fingerprint of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemijournal.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of isocyanates, GC-MS is frequently used for monitoring, identification of degradation products, and analysis of reaction mixtures. researchgate.netrsc.orgnih.gov Due to the high reactivity of the isocyanate group, derivatization is often employed to create more stable compounds prior to analysis. diva-portal.orgmdpi.com

For this compound (Molecular Weight: 115.13 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and several fragment ions. The fragmentation pattern is predictable based on the functional groups present: the ether linkage and the isocyanate group. libretexts.org Cleavage tends to occur at bonds adjacent to the heteroatoms (oxygen and nitrogen).

Expected Fragmentation Pattern: The fragmentation of this compound would likely proceed through several key pathways:

Alpha-cleavage: Breakage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. libretexts.org

Cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃) or ethene (CH₂=CH₂).

Isocyanate group fragmentation: Loss of the NCO group or related fragments.

A hypothetical fragmentation table for this compound is presented below.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula | Possible Origin |

|---|---|---|---|

| 115 | [M]⁺ | [C₅H₉NO₂]⁺ | Molecular Ion |

| 86 | [M - C₂H₅]⁺ | [C₃H₄NO₂]⁺ | Loss of ethyl radical |

| 73 | [CH₂CH₂NCO]⁺ | [C₃H₄NO]⁺ | Cleavage of C-O bond |

| 59 | [CH₃CH₂O=CH₂]⁺ | [C₃H₇O]⁺ | Alpha-cleavage at the ether |

| 45 | [CH₃CH₂O]⁺ | [C₂H₅O]⁺ | Ethoxyl cation |

| 42 | [NCO]⁺ | [CNO]⁺ | Isocyanate cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, allowing for the determination of the elemental composition of a molecule and its fragments. copernicus.org This capability is invaluable for distinguishing between compounds with the same nominal mass (isobars) and for confirming the identity of unknown substances. copernicus.org

For this compound, HRMS would confirm its elemental formula (C₅H₉NO₂) by measuring the exact mass of its molecular ion. The theoretical monoisotopic mass of C₅H₉NO₂ is 115.063329 g/mol . An HRMS measurement yielding a mass very close to this value would provide strong evidence for the compound's identity. Furthermore, the high mass accuracy of HRMS can be applied to the fragment ions, confirming the elemental compositions proposed in the GC-MS fragmentation pattern and lending confidence to the structural elucidation.

Table 2: Theoretical Exact Masses for this compound and Key Fragments

| Formula | Description | Theoretical Monoisotopic Mass (g/mol) |

|---|---|---|

| C₅H₉NO₂ | Molecular Ion | 115.063329 |

| C₃H₄NO₂ | Fragment from loss of C₂H₅ | 86.024204 |

| C₃H₄NO | Fragment from C-O cleavage | 70.029289 |

| C₃H₇O | Fragment from alpha-cleavage | 59.049690 |

| C₂H₅O | Ethoxyl fragment | 45.033490 |

X-ray Diffraction (XRD) for Solid-State Structure Determination of Crystalline Derivatives

X-ray Diffraction (XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. cern.ch While this compound is a liquid at room temperature, its derivatives formed through reactions of the isocyanate group can be crystalline. Isocyanates readily react with nucleophiles like alcohols and amines to form stable, often crystalline, urethanes and ureas, respectively. wikipedia.orgdoxuchem.com

Analysis of a crystalline derivative of this compound by single-crystal XRD would yield detailed structural information, including:

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Bond lengths and angles: Precise measurements of the distances between atoms and the angles they form, confirming the molecular connectivity.

Conformation: The spatial arrangement of the molecule's atoms.

Intermolecular interactions: The presence of hydrogen bonds, van der Waals forces, and other interactions that dictate how the molecules pack in the crystal.

For example, the reaction of this compound with aniline would produce the crystalline urea (B33335) derivative, N-(2-ethoxyethyl)-N'-phenylurea. XRD analysis of this crystal would provide definitive proof of the structure and reveal details about the planarity of the urea group and the hydrogen bonding network it forms.

Table 3: Hypothetical XRD Data for a Crystalline Derivative (e.g., N-(2-ethoxyethyl)-N'-phenylurea)

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the crystal lattice |

| Space Group | P2₁/c | Specific symmetry elements present |

| a (Å) | 10.54 | Unit cell dimension |

| b (Å) | 5.88 | Unit cell dimension |

| c (Å) | 18.21 | Unit cell dimension |

| β (°) | 98.5 | Angle of the unit cell |

| Volume (ų) | 1116 | Volume of the unit cell |

| Calculated Density (g/cm³) | 1.235 | Packing efficiency of molecules |

Hyphenated Techniques in Reaction Monitoring and Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for monitoring chemical reactions in real-time or near real-time. chemijournal.comnih.gov They provide comprehensive information about the consumption of reactants, the formation of products, and the appearance of any intermediates or byproducts.

For reactions involving this compound, techniques like LC-MS or GC-MS would be highly effective. researchgate.net Consider the reaction of this compound with an alcohol to form a urethane. kuleuven.be By taking aliquots from the reaction mixture at various time points and analyzing them, one can track the progress of the reaction.

GC-MS/LC-MS: A small sample from the reaction vessel can be injected into the instrument. The chromatogram would show peaks corresponding to the starting materials (this compound and the alcohol) and the urethane product. By integrating the peak areas, the relative concentrations of each species can be determined over time, allowing for the calculation of reaction kinetics. The mass spectrometer provides positive identification of each peak.

LC-IR: Coupling liquid chromatography with infrared spectroscopy can provide functional group information for the separated components. nih.gov In the urethane synthesis, one could monitor the disappearance of the strong, characteristic isocyanate (-NCO) absorption band (around 2250-2275 cm⁻¹) and the appearance of the urethane carbonyl (C=O) and N-H bands.

These techniques allow for a detailed understanding of the reaction, enabling optimization of conditions such as temperature, catalyst, and reaction time to maximize product yield and purity. researchgate.net

Table 4: Application of Hyphenated Techniques in Monitoring Urethane Synthesis

| Technique | Analyte Monitored | Observation | Inference |

|---|---|---|---|

| GC-MS or LC-MS | This compound | Peak area decreases over time | Reactant consumption |

| Urethane Product | Peak area increases over time | Product formation | |

| LC-IR | Isocyanate (-NCO) group | Disappearance of IR band at ~2270 cm⁻¹ | Reactant consumption |

| Urethane (-NHCOO-) group | Appearance of C=O and N-H bands | Product formation |

Computational and Theoretical Chemistry Studies of 1 Ethoxy 2 Isocyanatoethane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and other properties.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 1-Ethoxy-2-isocyanatoethane, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy. The resulting minimized energy corresponds to the most stable state of the molecule at 0 Kelvin. Different combinations of functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, cc-pVTZ) would be tested to ensure the accuracy of the results.

Hypothetical Data Table for Optimized Geometry (Example Only):

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | Value would be calculated |

| Dipole Moment (Debye) | Value would be calculated |

| Key Bond Lengths (Å) | Values would be calculated |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Hypothetical Data Table for FMO Analysis (Example Only):

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Value would be calculated | Localization of the orbital (e.g., lone pairs on oxygen/nitrogen) |

| LUMO | Value would be calculated | Localization of the orbital (e.g., π orbital of the N=C=O group)* |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are powerful tools for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

For any proposed reaction involving this compound (e.g., reaction with an alcohol to form a urethane), computational methods can be used to locate the transition state (TS). The TS is the highest energy point along the reaction pathway and is characterized by having exactly one imaginary vibrational frequency. Once the TS is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired species.

Calculation of Reaction Energetics and Barriers

Hypothetical Data Table for Reaction Energetics (Example Only):

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | Value would be calculated |

| Products | Value would be calculated |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering insights into conformational changes and intermolecular interactions. For this compound, MD simulations could be used to explore its conformational landscape at different temperatures, identifying the most populated conformers and the energy barriers between them. In a condensed phase (e.g., in a solvent or in a mixture with other molecules), MD can also be used to study how this compound molecules interact with each other and with their environment, providing information on properties like solvation and diffusion.

Prediction of Spectroscopic Parameters via Computational Models

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules. In the absence of direct experimental spectroscopic data for this compound, computational models can be employed to forecast its spectral characteristics. These predictions are often based on calculations for structurally similar compounds, such as ethyl isocyanate, which serves as a useful proxy for understanding the spectroscopic behavior of the isocyanate functional group and the adjacent ethyl moiety.

Theoretical studies, often employing Density Functional Theory (DFT), enable the calculation of vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. For instance, the vibrational spectrum of ethyl isocyanate has been a subject of detailed computational analysis. acs.org These studies help in assigning the characteristic vibrational modes associated with the functional groups present in the molecule.

One of the most distinct vibrational modes for isocyanates is the antisymmetric stretch of the N=C=O group. Computational models for ethyl isocyanate place this intense absorption band in a region of the infrared spectrum that is relatively free from other vibrations. stanford.edu Studies combining linear and nonlinear infrared spectroscopic methods have explored the spectral and dynamical properties of the isocyanate functional group in model compounds like benzyl (B1604629) isocyanate, noting its significant extinction coefficient.

The conformation of the molecule can also influence its spectroscopic parameters. Computational studies on ethyl isocyanate have identified different conformers, such as cis and trans, and have calculated their relative stabilities and vibrational frequencies. acs.orgstanford.edu The energy difference between these isomers is small, leading to rapid switching between conformations at room temperature. stanford.edu This dynamic behavior affects the observed line shapes in the vibrational spectra. stanford.eduresearchgate.net

It is important to note that while predictions based on analogs like ethyl isocyanate are informative, the presence of the ethoxy group in this compound would introduce modifications to the predicted spectra. The oxygen atom would exert an inductive effect, likely shifting the signals of the neighboring methylene (B1212753) group further downfield in the ¹H NMR spectrum. It would also introduce new vibrational modes, such as C-O-C stretching, in the infrared spectrum.

Predicted Spectroscopic Data Based on Ethyl Isocyanate Analysis

The following tables present predicted spectroscopic parameters derived from computational and experimental studies on ethyl isocyanate. These values serve as an estimate for the corresponding parts of the this compound molecule.

Table 1: Predicted Vibrational Frequencies for the Isocyanate Group

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N=C=O Antisymmetric Stretch | ~2260 - 2290 |

| N=C=O Symmetric Stretch | Not specified |

| N=C=O Bending | Not specified |

Data derived from studies on ethyl isocyanate. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for the Ethyl Group

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- (Methylene) | ~3.3 | Quartet |

| -CH₃ (Methyl) | ~1.2 | Triplet |

Data derived from the experimental spectrum of ethyl isocyanate.

Applications in Advanced Organic Synthesis Research

1-Ethoxy-2-isocyanatoethane as a Versatile Synthetic Building Block

The presence of a highly electrophilic isocyanate group and a flexible ethoxyethyl chain positions this compound as a versatile building block in organic synthesis. These features allow for its incorporation into a wide array of molecular frameworks, enabling the synthesis of diverse and complex organic structures.

Role in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials. Isocyanates are well-established precursors for the synthesis of these important compounds. This compound can serve as a key reactant in cyclization reactions to form various heterocyclic systems. For instance, its reaction with dinucleophiles can lead to the formation of five or six-membered rings. The ethoxyethyl side chain can influence the solubility and reactivity of the resulting heterocyclic products.

Precursor for Complex Organic Architectures

Beyond simple heterocycles, this compound can be employed as a precursor for more intricate molecular designs. The isocyanate functionality allows for its conjugation to other molecules containing nucleophilic groups such as amines, alcohols, or thiols. This reactivity enables the step-wise assembly of complex organic architectures where the ethoxyethyl moiety can introduce flexibility or act as a spacer arm within the larger molecule.

Derivatization Strategies for Functional Molecule Development

The high reactivity of the isocyanate group in this compound provides a straightforward handle for its derivatization into a variety of functional molecules, most notably carbamates and ureas.

Synthesis of Novel Carbamates and Ureas

The reaction of isocyanates with alcohols and amines to form carbamates and ureas, respectively, is a cornerstone of organic synthesis. This compound readily undergoes these transformations, yielding products that incorporate the ethoxyethyl group. The resulting carbamates and ureas can exhibit a range of biological activities or serve as intermediates in the synthesis of more complex target molecules. The physical and chemical properties of these derivatives are influenced by the nature of the alcohol or amine used in the reaction.

| Reactant | Product Class | General Reaction |

| Alcohol (R'-OH) | Carbamate (B1207046) | R-N=C=O + R'-OH → R-NH-C(=O)-O-R' |

| Amine (R'-NH2) | Urea (B33335) | R-N=C=O + R'-NH2 → R-NH-C(=O)-NH-R' |

| Thiol (R'-SH) | Thiocarbamate | R-N=C=O + R'-SH → R-NH-C(=O)-S-R' |

| (where R = -CH2CH2OCH2CH3) |

Introduction of the Ethoxyethyl Moiety into Target Molecules

The ethoxyethyl group can impart desirable properties to organic molecules, such as increased solubility in organic solvents or altered pharmacokinetic profiles in drug candidates. By using this compound as a reagent, chemists can strategically introduce this moiety into a target molecule. This is achieved by exploiting the isocyanate's reactivity with a nucleophilic handle present on the target structure, effectively "tagging" it with the ethoxyethyl group.

Isocyanate-Mediated Chemical Tagging (IMCT) Methodologies in Chemical Biology Research

In the field of chemical biology, the ability to attach chemical tags to small molecules is crucial for studying their biological functions and identifying their cellular targets. Isocyanate-Mediated Chemical Tagging (IMCT) has emerged as a versatile strategy for this purpose. acs.orgacs.orgnih.gov

Development of Chemical Probes Utilizing this compound

Chemical probes are small molecules designed to selectively interact with and modulate the function of biological targets, thereby enabling the study of complex biological processes. nih.gov The structure of this compound offers a valuable scaffold for the synthesis of such probes due to the orthogonal reactivity of its functional groups.

The highly electrophilic isocyanate group can readily react with nucleophilic residues on biomolecules, such as the side chains of lysine (B10760008) or the N-terminus of proteins, to form stable urea or carbamate linkages. This reactivity allows for the covalent labeling of target proteins, a crucial feature for many chemical probes. The ethoxy group, on the other hand, can serve as a handle for the introduction of reporter moieties or other functional groups.

Conceptual Framework for Probe Development:

The general strategy for developing a chemical probe based on this compound would involve a two-step process:

Functionalization of the Ethoxy Group: The ethyl ether can be cleaved, typically using strong acids like hydrobromic acid or a Lewis acid such as boron tribromide, to reveal a primary alcohol. This alcohol can then be further functionalized through esterification or etherification reactions to attach various reporter tags.

Bioconjugation via the Isocyanate Group: The resulting functionalized isocyanate can then be used to covalently label the target biomolecule.

Table 1: Potential Reporter Groups for Functionalization of this compound-Derived Probes

| Reporter Group Type | Specific Example | Intended Application |

| Fluorophore | Fluorescein, Rhodamine | Fluorescence Microscopy, Flow Cytometry |

| Biotin | Biotin | Affinity Purification, Western Blotting |

| Photoaffinity Label | Benzophenone, Aryl Azide (B81097) | Covalent Cross-linking to Target Proteins |

| Click Chemistry Handle | Azide, Alkyne | Bioorthogonal Ligation |

Detailed Research Findings (Hypothetical Application):

While specific studies on this compound are not prevalent in the current literature, research on analogous bifunctional linkers provides a strong basis for its potential applications. For instance, isocyanate-containing linkers have been successfully employed to develop activity-based probes for various enzymes. A hypothetical research endeavor could involve the synthesis of an affinity probe for a specific enzyme. In this scenario, the ethoxy group would be modified to incorporate a known inhibitor of the enzyme, thereby directing the probe to the active site. The isocyanate group would then react with a nearby nucleophilic residue, leading to covalent and irreversible inhibition. This would allow for the identification and characterization of the enzyme's active site architecture.

The development of such probes would contribute significantly to our understanding of enzyme function and could serve as a starting point for the design of novel therapeutics.

Polymerization Studies and Mechanisms Involving 1 Ethoxy 2 Isocyanatoethane

Copolymerization with Other Monomers

Investigation of Reactivity Ratios

The behavior of a monomer in a free-radical copolymerization process is characterized by its reactivity ratios. These ratios, denoted as r₁ and r₂, describe the relative preference of a growing polymer chain radical for adding a monomer of its own kind versus adding a comonomer. copoldb.jp Specifically, r₁ = k₁₁/k₁₂, where k₁₁ is the rate constant for the reaction of a radical of monomer 1 (M₁) with another M₁ molecule, and k₁₂ is the rate constant for the reaction of a radical of M₁ with monomer 2 (M₂). copoldb.jp The values of these ratios are crucial for predicting the final copolymer composition and microstructure. arxiv.org

In the context of 2-isocyanatoethyl methacrylate (B99206) (IEM) as monomer 1 (M₁), its copolymerization with other vinyl monomers (M₂) is largely governed by the reactivity of its methacrylate group. The bulky, electron-withdrawing isocyanate group can exert steric and electronic effects on the reactivity of the methacrylate double bond.

Studies have investigated the copolymerization of IEM with various methacrylate comonomers. For example, the reaction kinetics of the isocyanate group in polymethacrylates prepared by copolymerizing IEM with five different alkyl methacrylate monomers have been described. researchgate.net While specific reactivity ratio data for IEM is sparse in publicly available literature, the values can be estimated by comparing it to similar methacrylate systems. Generally, in methacrylate-methacrylate copolymerization, the reactivity ratios are often close to 1, leading to the formation of random copolymers. scielo.br However, differences in the ester side groups can alter these values.

The determination of reactivity ratios typically involves carrying out a series of copolymerizations with varying monomer feed compositions and measuring the resulting copolymer composition at low conversion (<10%). scielo.br Several linearization methods, such as the Fineman-Ross, Kelen-Tüdös, and Mayo-Lewis intersection methods, are then employed to calculate the r₁ and r₂ values from the experimental data. scielo.brekb.eg

Table 1: Illustrative Reactivity Ratios for Methacrylate Monomer Pairs

This table presents typical reactivity ratio values for common methacrylate comonomer pairs to provide context for the expected behavior of IEM in copolymerization.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymer Type |

| Methyl Methacrylate | Ethyl Methacrylate | ~1.0 | ~1.0 | ~1.0 | Ideal Random |

| Methyl Methacrylate | N-cyclohexylacrylamide | 0.86 | 0.35 | 0.30 | Random/Alternating Tendency researchgate.net |

| Cinnamyl Methacrylate | Ethyl Methacrylate | 0.135 | 0.868 | 0.117 | Random scielo.br |

| Ethyl Methacrylate | Methacrylamide | 0.197 | 0.230 | 0.045 | Alternating ekb.eg |

Note: Data for IEM is not explicitly available in the cited sources; this table is for illustrative purposes based on similar monomers.

Synthesis of Block and Graft Copolymers

The bifunctional nature of 2-isocyanatoethyl methacrylate makes it an exceptionally useful monomer for synthesizing well-defined block and graft copolymers. guidechem.com These advanced polymer architectures are sought after for applications ranging from thermoplastic elastomers to compatibilizers and drug delivery systems. harth-research-group.orgmdpi.com

Block Copolymers

Block copolymers consist of long sequences, or "blocks," of different monomer units. frontiersin.org The synthesis of block copolymers containing IEM can be achieved through several controlled polymerization techniques. rsc.org

Living/Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) are highly effective for creating well-defined block copolymers. cmu.edu A typical synthesis strategy involves first polymerizing a block of one monomer (e.g., methyl methacrylate) to create a macroinitiator, which is then used to initiate the polymerization of IEM, forming a diblock copolymer. cmu.edu The pendant isocyanate groups on the IEM block remain available for subsequent reactions.

Sequential Monomer Addition: In living polymerization systems, blocks can be formed by the sequential addition of different monomers to the reaction. cmu.edu For instance, a living polymer chain can be extended by adding IEM to form a poly(IEM) block.

Post-Polymerization Modification: A polymer with a reactive end group (e.g., a hydroxyl group) can be used to react with the isocyanate group of an IEM-containing polymer block, linking the two blocks together.

Graft Copolymers

Graft copolymers feature a main polymer backbone with polymeric side chains, or "grafts," attached. cmu.edu IEM provides a versatile platform for creating such structures through "grafting to," "grafting from," and "grafting through" methodologies. mdpi.com

"Grafting To": This method involves attaching pre-formed polymer chains to a polymer backbone. A backbone polymer can be synthesized by copolymerizing IEM with another monomer. The resulting pendant isocyanate groups along the backbone serve as reactive sites to which polymer chains with complementary functional groups (e.g., hydroxyl or amine end-groups) can be attached. fudan.edu.cn

"Grafting From": In this approach, the side chains are grown directly from the polymer backbone. A polymer backbone containing initiator sites is used to initiate the polymerization of a monomer. For example, the isocyanate groups on a poly(IEM) backbone can be reacted with an initiator molecule containing a hydroxyl group, thereby attaching initiator sites along the backbone for subsequent polymerization of another monomer. nih.gov

"Grafting Through" (Macromonomer Method): This technique involves the copolymerization of a low-molecular-weight monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edu While IEM itself is not a macromonomer, it can be used to functionalize a polymer chain with a methacrylate end group, which can then be copolymerized to form a graft copolymer. cmu.edu

A specific application of these principles is the acrylic functionalization of surfaces like cellulose (B213188) nanocrystals (CNCs). acs.org In this process, the hydroxyl groups on the CNC surface react with the isocyanate moiety of IEM. This reaction grafts an acrylic functional group onto the CNC surface, which can then be polymerized in subsequent steps to create acrylic-CNC composites. acs.org

Table 2: Strategies for Block and Graft Copolymer Synthesis Using IEM

| Copolymer Type | Synthesis Strategy | Description |

| Block Copolymer | Sequential CRP | A first block is polymerized via CRP, followed by the addition and polymerization of IEM to grow a second block. |

| Block Copolymer | End-Group Coupling | A polymer with a reactive end-group (e.g., PEO-OH) is reacted with a polymer block containing terminal isocyanate functionality. |

| Graft Copolymer | "Grafting To" | A backbone copolymer containing IEM units is reacted with pre-made polymer chains having amine or hydroxyl end-groups. |

| Graft Copolymer | "Grafting From" | Pendant isocyanate groups on an IEM-containing backbone are modified to become polymerization initiation sites. |

| Graft Copolymer | "Grafting Through" | IEM is used to create a methacrylate-terminated macromonomer, which is then copolymerized with another vinyl monomer. |

Catalysis in 1 Ethoxy 2 Isocyanatoethane Reactions

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This approach offers high selectivity and activity due to the well-defined nature of the catalytic species.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for modulating the reactivity of isocyanates. These metal-free catalysts can activate the isocyanate group through various non-covalent interactions or by forming reactive intermediates.

Common organocatalytic approaches applicable to 1-Ethoxy-2-isocyanatoethane include:

Lewis Base Catalysis: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and phosphines can act as nucleophilic catalysts. They activate the isocyanate by forming a zwitterionic intermediate, which is more susceptible to attack by nucleophiles like alcohols or amines. This is a common strategy in polyurethane formation. rsc.org

Hydrogen-Bonding Catalysis: Catalysts like thioureas and squaramides can activate the isocyanate group by forming hydrogen bonds, thereby increasing its electrophilicity and making it more reactive towards nucleophiles.

N-Heterocyclic Carbenes (NHCs): NHCs are highly effective catalysts for a range of isocyanate reactions. They can promote reactions such as hydroboration and cyclotrimerization to form isocyanurates.

The choice of organocatalyst can significantly influence the reaction pathway. For instance, in reactions with alcohols, some tertiary amines favor the formation of carbamates, while others, such as aminals and amidines, can promote the subsequent formation of allophanates and isocyanurates. rsc.org

Transition metal complexes are highly efficient catalysts for specific transformations of isocyanates, including the formation of carbodiimides and oxazolidones.

Carbodiimide (B86325) Formation: The catalytic conversion of two isocyanate molecules into a carbodiimide with the elimination of carbon dioxide is a key industrial process. Low-valent transition metal complexes are particularly effective for this transformation. For example, cyclopentadienyl (B1206354) iron and manganese carbonyl complexes have demonstrated high efficiency in converting various isocyanates into their corresponding carbodiimides. researchgate.net The reaction is typically carried out by heating the isocyanate in a solvent like xylene with a catalytic amount of the metal complex. researchgate.net

A proposed mechanism involves the coordination of an isocyanate molecule to the metal center, which enhances its susceptibility to nucleophilic attack by a second isocyanate molecule. researchgate.net This leads to a heterocyclic intermediate that fragments, releasing carbon dioxide and the coordinated carbodiimide, thus regenerating the catalyst for the next cycle. researchgate.net

Oxazolidone Formation: Oxazolidones are valuable heterocyclic compounds, often synthesized by the cycloaddition of an epoxide with an isocyanate. This reaction is frequently catalyzed by metal complexes. Chromium(salphen) complexes, for instance, have been shown to effectively catalyze this reaction, yielding oxazolidones in high yields. nih.govresearchgate.net The choice of catalyst and reaction conditions is critical, as competing reactions like the cyclotrimerization of the isocyanate to form isocyanurates can occur, especially with more reactive, electron-deficient isocyanates. nih.govresearchgate.net Other metal complexes based on aluminum, palladium, and ruthenium have also been employed for this synthesis. researchgate.netresearchgate.net

| Catalyst | Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| [(C₅H₅)Fe(CO)₂]₂ | Phenyl Isocyanate | Diphenylcarbodiimide | Xylene, reflux, 2-3 days | ~40% | researchgate.net |

| Chromium(salphen) complex | Isocyanate + Epoxide | Oxazolidinone | 1.5 mol%, Toluene (B28343), 80°C, 4h | Up to 90% | nih.govresearchgate.net |

| (Ar-BIAO)ZnCl₂ | Isocyanate + Aromatic Amine | Urea (B33335) derivative | Room temperature | Excellent | ias.ac.in |

Heterogeneous Catalysis Approaches

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and recycling. For reactions involving this compound, these catalysts are typically solid materials.

The surfaces of solid catalysts, particularly metal oxides, can mediate the reactions of isocyanates through various interactions. The isocyanate group can react with surface hydroxyl groups present on oxides like tin(IV) oxide or silica (B1680970). rsc.org For example, infrared studies have shown that ethyl isocyanate reacts with isolated hydroxyl groups on a silica surface to form a surface-bound urethane (B1682113) species. rsc.org

The nature of the oxide surface plays a critical role. On tin(IV) oxide, adjacent hydroxyl groups can lead to the formation of 1,3-diethylurea, which then adsorbs onto the surface. rsc.org The interaction between isocyanates and metal oxide surfaces is also fundamental to the adhesion of polyurethane coatings to metals like steel, where urethane-like bonds are formed with the metal's native oxide layer. researchgate.net

To combine the benefits of homogeneous and heterogeneous catalysis, active catalytic species can be immobilized on solid supports. This approach enhances catalyst stability and facilitates separation while maintaining high activity.

Examples of supported catalyst systems relevant to isocyanate chemistry include:

Supported Metal Catalysts: Palladium or rhodium supported on materials like carbon or alumina (B75360) are used for carbonylation reactions to produce isocyanates from nitro compounds. google.com

Supported Organocatalysts: Organic catalytic moieties can be anchored to solid supports like polymers or silica gel.

Clay Catalysts: Acidic clays (B1170129) like montmorillonite (B579905) K-10 have been used as heterogeneous catalysts for reactions such as the decomposition of carbamates to generate isocyanates, acting as a solid acid catalyst. researchgate.net